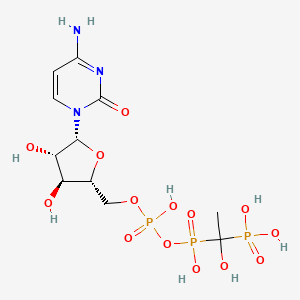![molecular formula C22H20FN7O B608953 1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2058116-52-0](/img/structure/B608953.png)
1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Übersicht
Beschreibung
MDVN1003 is a potent inhibitor of BTK amd PI3K delta. MDVN1003 inhibits Bruton's tyrosine kinase (BTK) and phosphatidylinositol-3-kinase delta (PI3Kδ), two proteins regulated by the B cell receptor (BCR) that drive the growth of many NHLs. MDVN1003 induces cell death in a B cell lymphoma cell line but not in an irrelevant erythroblast cell line.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Pyrazolo[3,4-d]pyrimidine compounds, including derivatives similar to the queried chemical, have been synthesized for various research purposes. These compounds often serve as key intermediates in the development of more complex chemical structures. For example, Eleev, Kutkin, and Zhidkov (2015) synthesized fluorocontaining substituted amides of pyrazole-4-carboxylic acid, leading to substituted pyrazolo[3,4-d]pyrimidine-4-ones (Eleev, Kutkin, & Zhidkov, 2015).
Antimicrobial Applications
- Some pyrazolo[3,4-d]pyrimidine derivatives have been explored for their potential antimicrobial properties. Holla et al. (2006) synthesized novel derivatives as potential antimicrobial agents, indicating a possible application in combating bacterial and fungal infections (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Anticancer Research
- The pyrazolo[3,4-d]pyrimidine scaffold is also being investigated in anticancer research. Abdellatif et al. (2014) synthesized new pyrazolopyrimidine derivatives and evaluated their anticancer activity, showing promise in this field (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Synthesis of Fluorinated Derivatives
- Fluorinated derivatives of pyrazolo[3,4-d]pyrimidine, like those synthesized by Iaroshenko et al. (2009), demonstrate the versatility of these compounds in creating stable and potentially biologically active molecules (Iaroshenko, Sevenard, Kotljarov, Volochnyuk, Tolmachev, & Sosnovskikh, 2009).
Development of Anti-Inflammatory Agents
- Rahmouni et al. (2016) explored pyrazolopyrimidines as anti-5-lipoxygenase agents, indicating potential applications in developing anti-inflammatory drugs (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Exploration in Heterocyclic Chemistry
- The pyrazolo[3,4-d]pyrimidine core is extensively used in heterocyclic chemistry for synthesizing diverse heterocyclic compounds with potential biological activities, as seen in the work of Abdelhamid et al. (2007) (Abdelhamid, Baghos, & Halim, 2007).
Eigenschaften
IUPAC Name |
1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O/c23-16-8-13(9-17-20(16)31-4-3-26-17)19-18-21(25)27-10-28-22(18)30(29-19)15-6-11-1-2-14(24)5-12(11)7-15/h1-2,5,8-10,15,26H,3-4,6-7,24H2,(H2,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJLSBKQZMEISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2F)C3=NN(C4=NC=NC(=C34)N)C5CC6=C(C5)C=C(C=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 129896911 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















